Welcome to the BenchChem Online Store!
molecular formula C14H12N4OS B421464 3-Amino-4-anilinothieno[2,3-b]pyridine-2-carboxamide CAS No. 147992-83-4

3-Amino-4-anilinothieno[2,3-b]pyridine-2-carboxamide

Cat. No. B421464
M. Wt: 284.34g/mol
InChI Key: WZUJMBPFVFURFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06974870B2

Procedure details

A solution of 20 mg trifluoromethanesulfonic acid 3-amino-2-carbamoyl-thieno[2,3-b]pyridin-4-yl ester and 27 microL aniline in 1 mL of THF was heated at 55° C. overnight under Ar. The reaction was applied to a 2 mm silica gel prep plate that was developed twice in 5% MeOH—CH2Cl2. The band was eluted with 50% MeOH—CH2Cl2 to get 18 mg. This was dissolved in 5% MeOH—CH2Cl2, filtered, concentrated, and dried in vacuo at 60° C. overnight to provide 10.5 mg of the title compound as a yellow-green solid.
Name
trifluoromethanesulfonic acid 3-amino-2-carbamoyl-thieno[2,3-b]pyridin-4-yl ester
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][C:9]=2OS(C(F)(F)F)(=O)=O)[S:4][C:3]=1[C:19](=[O:21])[NH2:20].[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1COCC1.CO.C(Cl)Cl>[NH2:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][C:9]=2[NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[S:4][C:3]=1[C:19]([NH2:20])=[O:21] |f:3.4|

Inputs

Step One
Name
trifluoromethanesulfonic acid 3-amino-2-carbamoyl-thieno[2,3-b]pyridin-4-yl ester
Quantity
20 mg
Type
reactant
Smiles
NC1=C(SC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F)C(N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The band was eluted with 50% MeOH—CH2Cl2
CUSTOM
Type
CUSTOM
Details
to get 18 mg
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=NC=CC(=C21)NC2=CC=CC=C2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.